2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid
CAS No.: 1564481-15-7
Cat. No.: VC5413322
Molecular Formula: C15H21NO4
Molecular Weight: 279.336
* For research use only. Not for human or veterinary use.
amino}ethyl)benzoic acid - 1564481-15-7](/images/structure/VC5413322.png)
Specification
CAS No. | 1564481-15-7 |
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Molecular Formula | C15H21NO4 |
Molecular Weight | 279.336 |
IUPAC Name | 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)10-9-11-7-5-6-8-12(11)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) |
Standard InChI Key | USZLAIJQIHIJIJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol .
Structural Features
The molecule consists of:
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A benzoic acid moiety at the ortho position.
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An ethyl linker bonded to a methylamino group protected by a Boc group.
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The Boc group [(tert-butoxycarbonyl)] provides steric protection to the amine, enhancing stability during synthetic reactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₁NO₄ | |
Molecular Weight | 279.33 g/mol | |
SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O | |
LogP | 2.97 (estimated) | |
Topological Polar Surface Area | 75.6 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Introduction of the Boc Group: tert-Butyl chloroformate reacts with a primary or secondary amine under basic conditions (e.g., triethylamine).
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Ethyl Linker Formation: Alkylation or amidation reactions connect the Boc-protected amine to the benzoic acid moiety.
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Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Key Challenges:
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Steric Hindrance: The Boc group’s bulkiness necessitates optimized reaction conditions to avoid incomplete substitutions.
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Acid Sensitivity: The Boc group is labile under acidic conditions, requiring neutral pH during synthesis .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Discovery
This compound is pivotal in synthesizing:
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Factor XIa Inhibitors: Used in anticoagulant therapies to prevent thrombosis .
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Antitubercular Agents: Analogous structures target polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, though cardiotoxicity remains a concern .
Peptide Chemistry
The Boc group enables controlled deprotection during solid-phase peptide synthesis (SPPS), facilitating the production of peptide-based therapeutics .
Table 2: Patent Applications
Patent/Application | Role of Compound | Reference |
---|---|---|
WO2015164308A1 | Intermediate in Factor XIa inhibitors | |
PMC10683028 | Scaffold for Pks13 inhibitors |
Parameter | Value | Source |
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GHS Signal Word | Warning | |
Hazard Statements | H302, H315, H319, H335 | |
Precautionary Measures | P261, P264, P280, P305+P351+P338 |
Recent Research and Development
Structural Modifications
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Nitrile Derivatives: Introduced to enhance metabolic stability (e.g., compound 34 in PMC10683028) .
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Pyridyl Analogues: Explored to improve binding affinity in enzyme inhibitors .
Scalability Challenges
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